molecular formula C8H16N2O2 B13202335 3-Amino-2-(piperidin-4-YL)propanoic acid

3-Amino-2-(piperidin-4-YL)propanoic acid

Cat. No.: B13202335
M. Wt: 172.22 g/mol
InChI Key: OJHLQKRUUCSJPK-UHFFFAOYSA-N
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Description

3-Amino-2-(piperidin-4-YL)propanoic acid is a compound that features a piperidine ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(piperidin-4-YL)propanoic acid typically involves the reaction of piperidine derivatives with amino acidsThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(piperidin-4-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Amino-2-(piperidin-4-YL)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(piperidin-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(piperidin-4-YL)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring provides a unique scaffold for the development of new compounds with potential therapeutic applications .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-amino-2-piperidin-4-ylpropanoic acid

InChI

InChI=1S/C8H16N2O2/c9-5-7(8(11)12)6-1-3-10-4-2-6/h6-7,10H,1-5,9H2,(H,11,12)

InChI Key

OJHLQKRUUCSJPK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(CN)C(=O)O

Origin of Product

United States

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